molecular formula C14H18INO4 B13096649 2-((tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid

Cat. No.: B13096649
M. Wt: 391.20 g/mol
InChI Key: CAPUJMUOMAUNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2-Iodo-D-Phenylalanine, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-iodophenyl)propanoic acid, is a derivative of the amino acid phenylalanine. It is characterized by the presence of an iodine atom at the para position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in peptide synthesis and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-2-Iodo-D-Phenylalanine typically involves the iodination of Boc-protected phenylalanine. One common method is the reaction of Boc-D-phenylalanine with iodine in the presence of a suitable oxidizing agent, such as sodium iodate or hydrogen peroxide, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of Boc-2-Iodo-D-Phenylalanine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Boc-2-Iodo-D-Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an organic solvent.

    Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products

    Substitution: Formation of various substituted phenylalanine derivatives.

    Deprotection: Formation of 2-Iodo-D-Phenylalanine.

Scientific Research Applications

Boc-2-Iodo-D-Phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of Boc-2-Iodo-D-Phenylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The iodine atom can participate in various interactions, such as halogen bonding, which can influence the biological activity of the resulting peptides. The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-2-Iodo-D-Phenylalanine is unique due to the combination of the Boc protecting group and the iodine atom. This combination allows for selective reactions and incorporation into peptides while maintaining stability during synthesis. The iodine atom also provides opportunities for radiolabeling and other specialized applications .

Properties

Molecular Formula

C14H18INO4

Molecular Weight

391.20 g/mol

IUPAC Name

3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

CAPUJMUOMAUNOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O

Origin of Product

United States

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